molecular formula C8H15NOS B2859132 1-Oxa-9-thia-4-azaspiro[5.5]undecane CAS No. 1368175-95-4

1-Oxa-9-thia-4-azaspiro[5.5]undecane

Cat. No. B2859132
CAS RN: 1368175-95-4
M. Wt: 173.27
InChI Key: BWKXRYNEVKTEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-thia-4-azaspiro[5.5]undecane is a chemical compound with the CAS Number: 1368175-95-4 . It has a molecular weight of 173.28 . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C8H15NOS . The InChI code for the compound is 1S/C8H15NOS/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9H,1-7H2 .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The compound 1-Oxa-9-thia-4-azaspiro[5.5]undecane is part of a broader class of compounds known as spiroaminals, which are characterized by their unique spirocyclic structure involving an aminal linkage within the spiro framework. Spiroaminals, including variants like 1-oxa-7-azaspiro[5.5]undecane and related structures, are noted for their significant biological activities and serve as cores in various natural and synthetic products. Their complex structures and potential applications in bioactive compounds make them challenging yet intriguing targets for chemical synthesis. Different synthetic strategies have been developed to access these spirocyclic structures, highlighting their importance in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).

Stereochemistry and Conformational Analysis

The stereochemistry of spirocyclic compounds like this compound plays a crucial role in their chemical behavior and biological activity. Studies on similar structures, such as 1,7-Dithiaspiro[5.5]undecane and 1-oxa-7-thiaspiro[5.5]undecane, have provided insights into stereoelectronic effects like the anomeric and exo-anomeric effects, which influence their conformation and reactivity. These effects, along with steric interactions, determine the configuration and conformation of the products, providing a basis for understanding the chemical properties of spirocyclic compounds (Deslongchamps et al., 1981).

Applications in Drug Discovery

Spirocyclic compounds, including those related to this compound, have found applications in drug discovery, serving as novel, multifunctional, and structurally diverse modules. Their unique structures enable them to act as scaffolds for the development of new therapeutic agents. Enantioselective synthesis approaches have been reported, underscoring the importance of chirality in the biological activity of these compounds (Li, Rogers-Evans, & Carreira, 2013).

Exploration in Antibacterial Agents

The structural framework of this compound has been explored in the context of antibacterial agents. Derivatives of this compound have been synthesized and tested against various bacterial strains, revealing a narrowed activity spectrum compared to established antibiotics like ciprofloxacin. Some derivatives showed potent activity against specific strains, highlighting the potential of spirocyclic derivatives in the development of targeted antibacterial therapies (Lukin et al., 2022).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-oxa-9-thia-4-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKXRYNEVKTEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.